Cellular Chk2 Inhibition vs. Parent Compound
PV-1019 was specifically designed as a derivative of NSC 109555 to address the parent compound's complete lack of detectable Chk2 inhibition in a cellular environment. While NSC 109555 exhibited an in vitro IC50 of 0.2-0.24 μM against Chk2, it failed to inhibit the kinase in cells. In contrast, PV-1019 demonstrates robust cellular Chk2 inhibition at comparable concentrations, blocking autophosphorylation, Cdc25C phosphorylation, and HDMX degradation in response to DNA damage [1].
| Evidence Dimension | Cellular Chk2 Inhibition |
|---|---|
| Target Compound Data | Inhibits Chk2 autophosphorylation, Cdc25C phosphorylation, and HDMX degradation in cells |
| Comparator Or Baseline | NSC 109555: No detectable Chk2 inhibition in a cellular environment |
| Quantified Difference | Complete absence of cellular activity for NSC 109555 vs. robust cellular activity for PV-1019 |
| Conditions | Human tumor cell lines; DNA damage response assays |
Why This Matters
For any research involving cellular or in vivo models, NSC 109555 is functionally inert; PV-1019 is the active, cellularly-competent tool compound from this chemotype series.
- [1] Jobson AG, et al. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019. J Pharmacol Exp Ther. 2009 Dec;331(3):816-26. View Source
